![molecular formula C23H21FN2O4S B2572253 N-[3-(Fluoren-9-ylideneaminooxy)-2-hydroxy-propyl]-N-(4-fluoro-phenyl)-methanesulfonamide CAS No. 797776-05-7](/img/structure/B2572253.png)
N-[3-(Fluoren-9-ylideneaminooxy)-2-hydroxy-propyl]-N-(4-fluoro-phenyl)-methanesulfonamide
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Description
Scientific Research Applications
- Fluorene-based compounds, including our target molecule, have been widely investigated due to their applications in organic electronics and optoelectronics .
- The compound N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-3′,3′,4′,7′-tetramethyl-2′,3′-dihydrospiro[fluorene-9,1′-indene]-2-amine serves as a new hole transport material for organic solar cells .
- Fluorene derivatives, such as NPC 16570 and NPC 17923 , have been used as anti-inflammatory agents and inhibitors of leukocytes .
- Single-crystal XRD analysis has been employed to establish the structures of representative compounds .
- The compound has been evaluated for complex formation with human transthyretin (TTR) using polyethylene glycol (PEG) as an alternative to ammonium sulfate or citrate .
Organic Electronics and Optoelectronics
Hole Transport Material in Organic Solar Cells
Anti-Inflammatory Agents and Leukocyte Inhibitors
Crystallography and Structural Analysis
Complex Formation with Transthyretin (TTR)
Allene Chemistry and Mechanistic Insights
properties
IUPAC Name |
N-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]-N-(4-fluorophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O4S/c1-31(28,29)26(17-12-10-16(24)11-13-17)14-18(27)15-30-25-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,18,27H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCVOFDJVDGBNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(CON=C1C2=CC=CC=C2C3=CC=CC=C31)O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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